molecular formula C35H29NO B12614381 (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one CAS No. 647852-08-2

(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one

Cat. No.: B12614381
CAS No.: 647852-08-2
M. Wt: 479.6 g/mol
InChI Key: JBWCCMHFUZQPRD-UMSFTDKQSA-N
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Description

(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butenone backbone with phenyl and triphenylmethylamino substituents, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by the introduction of the triphenylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids as catalysts, along with controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve high purity levels necessary for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic uses and biological activities.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-ol: A similar compound with a hydroxyl group instead of a carbonyl group.

    (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-amine: Features an amine group, offering different reactivity and applications.

Uniqueness

What sets (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

647852-08-2

Molecular Formula

C35H29NO

Molecular Weight

479.6 g/mol

IUPAC Name

(1S)-1,4-diphenyl-1-(tritylamino)but-3-en-2-one

InChI

InChI=1S/C35H29NO/c37-33(27-26-28-16-6-1-7-17-28)34(29-18-8-2-9-19-29)36-35(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27,34,36H/t34-/m0/s1

InChI Key

JBWCCMHFUZQPRD-UMSFTDKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC(=O)[C@H](C2=CC=CC=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(C2=CC=CC=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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